4,5-Dimethyl-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrimidine
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Overview
Description
4,5-Dimethyl-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with dimethyl groups at positions 4 and 5, and a piperazine ring substituted with a pyrimidin-4-yl group at position 1
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrimidine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.
Substitution Reactions:
Piperazine Ring Formation: The piperazine ring can be synthesized by reacting ethylenediamine with appropriate dihalides.
Coupling Reaction: The final step involves coupling the pyrimidin-4-yl group with the piperazine ring, typically using a palladium-catalyzed cross-coupling reaction such as the Buchwald-Hartwig amination.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the condensation and alkylation steps, and employing high-throughput screening for the coupling reactions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethyl-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, particularly at positions 2 and 6.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding pyrimidine N-oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
4,5-Dimethyl-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4,5-Dimethyl-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethoxy-2-(piperazin-1-yl)pyrimidine: Similar structure but with methoxy groups instead of methyl groups.
1-(2-Pyrimidyl)piperazine: Lacks the dimethyl substitution on the pyrimidine ring.
Uniqueness
4,5-Dimethyl-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrimidine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both dimethyl groups and the pyrimidin-4-yl-piperazine moiety provides a distinct set of properties that can be exploited for various applications in medicinal chemistry and drug development.
Properties
IUPAC Name |
4,5-dimethyl-6-(4-pyrimidin-4-ylpiperazin-1-yl)pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6/c1-11-12(2)16-10-18-14(11)20-7-5-19(6-8-20)13-3-4-15-9-17-13/h3-4,9-10H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGKQYKACPYTRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1N2CCN(CC2)C3=NC=NC=C3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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